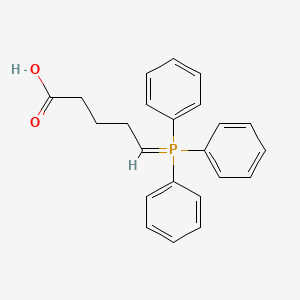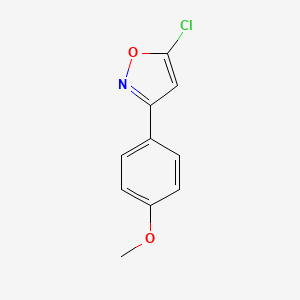
5-(triphenylphosphoranylidene)pentanoic acid
概要
説明
5-(triphenylphosphoranylidene)pentanoic acid is a chemical compound with the molecular formula C23H23O2P and a molecular weight of 362.401281. It is also known by its synonym, (4-carboxybutylene)triphenylphosphorane . This compound is characterized by the presence of a triphenylphosphoranylidene group attached to a pentanoic acid backbone, making it a unique organophosphorus compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with a suitable pentanoic acid derivative. One common method is the Wittig reaction, where triphenylphosphine reacts with an aldehyde or ketone to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt intermediate .
Industrial Production Methods
Industrial production of pentanoic acid, 5-(triphenylphosphoranylidene)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-(triphenylphosphoranylidene)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines or other reduced derivatives.
Substitution: The triphenylphosphoranylidene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
科学的研究の応用
5-(triphenylphosphoranylidene)pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of pentanoic acid, 5-(triphenylphosphoranylidene)- involves its interaction with molecular targets through the triphenylphosphoranylidene group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can participate in various pathways, including those involving nucleophilic addition or substitution reactions .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A related compound with similar reactivity but lacking the pentanoic acid moiety.
Pentanoic acid derivatives: Compounds with similar backbone structures but different functional groups.
Uniqueness
5-(triphenylphosphoranylidene)pentanoic acid is unique due to the presence of both the triphenylphosphoranylidene group and the pentanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
特性
CAS番号 |
39968-97-3 |
|---|---|
分子式 |
C23H23O2P |
分子量 |
362.4 g/mol |
IUPAC名 |
5-(triphenyl-λ5-phosphanylidene)pentanoic acid |
InChI |
InChI=1S/C23H23O2P/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,19H,10-11,18H2,(H,24,25) |
InChIキー |
AITHRLYLAMRNSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL](/img/structure/B8656671.png)

![4-[(2-methyl-4-pyridinyl)oxy]aniline](/img/structure/B8656678.png)

![Tert-butyl(4-chloro-2-{[2-methyl-5-(methylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8656691.png)







